molecular formula C27H36N6O9 B084590 Z-Gly-Pro-Gly-Gly-Pro-Ala-OH CAS No. 13075-38-2

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Cat. No.: B084590
CAS No.: 13075-38-2
M. Wt: 588.6 g/mol
InChI Key: YMMPZCZOLKBHAP-IHPCNDPISA-N
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Description

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide compound. It is often used as a substrate in enzymatic studies, particularly those involving collagenase enzymes. This compound is notable for its role in biochemical research, where it serves as a model substrate to study enzyme kinetics and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH primarily undergoes hydrolysis reactions when acted upon by specific enzymes like collagenase. It can also participate in:

    Oxidation: Under certain conditions, the peptide bonds may be susceptible to oxidative cleavage.

    Reduction: Reductive cleavage of disulfide bonds, if present, can be achieved using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using collagenase enzymes.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like DTT or β-mercaptoethanol.

Major Products Formed

The primary products of enzymatic hydrolysis of this compound are smaller peptide fragments. For example, collagenase cleaves this compound to produce N-CBZ-Gly-Pro-Gly and Gly-Pro-Ala .

Scientific Research Applications

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is widely used in scientific research due to its role as a model substrate. Its applications include:

    Enzyme Kinetics: Studying the activity and specificity of collagenase enzymes.

    Drug Development: Screening potential inhibitors of collagenase for therapeutic purposes.

    Biochemical Assays: Serving as a standard substrate in various biochemical assays to measure enzyme activity.

Mechanism of Action

The mechanism of action of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH involves its interaction with collagenase enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of specific peptide bonds, resulting in the cleavage of the peptide into smaller fragments. This process is crucial for understanding the enzyme’s specificity and kinetics .

Comparison with Similar Compounds

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH can be compared with other synthetic peptides used as enzyme substrates. Similar compounds include:

    N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-leucine: Another substrate for collagenase with a different amino acid sequence.

    N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-valine: Used to study the specificity of different collagenase enzymes.

These compounds share structural similarities but differ in their amino acid sequences, which can affect their interaction with enzymes and their subsequent hydrolysis products.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPZCZOLKBHAP-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156714
Record name N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13075-38-2
Record name N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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